2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
CAS No.: 900869-58-1
Cat. No.: VC6515240
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.
![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol - 900869-58-1](/images/structure/VC6515240.png)
Specification
CAS No. | 900869-58-1 |
---|---|
Molecular Formula | C19H24N4O2 |
Molecular Weight | 340.427 |
IUPAC Name | 2-[2-[(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Standard InChI | InChI=1S/C19H24N4O2/c1-3-16-18(15-7-5-4-6-8-15)19-21-14(2)13-17(23(19)22-16)20-9-11-25-12-10-24/h4-8,13,20,24H,3,9-12H2,1-2H3 |
Standard InChI Key | BVZVHLJQJLDMBS-UHFFFAOYSA-N |
SMILES | CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOCCO |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Nomenclature
The compound 2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol (systematic IUPAC name) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with pyrazole and pyrimidine rings. Key substituents include:
-
2-Ethyl group at position 2 of the pyrazole ring.
-
5-Methyl group at position 5 of the pyrimidine ring.
-
3-Phenyl group at position 3 of the pyrazole ring.
-
7-Aminoethoxyethanol side chain at position 7 of the pyrimidine ring.
The molecular formula is C₂₁H₂₆N₄O₂, with an average molecular mass of 366.47 g/mol and a monoisotopic mass of 366.2056 g/mol .
Comparative Structural Analysis
Structurally, this compound shares homology with 2-{2-[(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol (ChemSpider ID: 1532513) , differing only in the substituents at positions 2 (ethyl vs. methyl) and 5 (methyl vs. isopropyl). Such modifications influence lipophilicity, steric bulk, and hydrogen-bonding capacity, which are critical for target binding and pharmacokinetics .
Synthetic Pathways and Optimization
General Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are typically synthesized via:
-
Condensation reactions between 4-substituted-1H-pyrazol-5-amines and β-keto esters or β-diketones .
-
Chlorination of pyrimidin-7(4H)-ones using POCl₃ and tetramethylammonium chloride .
-
Amination at position 7 with nucleophiles like 2-pyridinemethanamine or ethoxyethanol derivatives .
For the target compound, the synthesis likely involves:
-
Step 1: Condensation of 2-ethyl-5-methyl-3-phenylpyrazol-5-amine with ethyl benzoylacetate to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.
-
Step 2: Chlorination to yield the 7-chloro derivative.
-
Step 3: Nucleophilic substitution with 2-(2-aminoethoxy)ethanol to install the side chain .
Physicochemical and Pharmacokinetic Profiling
Key Properties
Property | Value |
---|---|
Molecular Weight | 366.47 g/mol |
clogP | ~3.2 (estimated) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 7 |
ADME Predictions
-
Absorption: Moderate permeability (Caco-2 Papp: ~5 × 10⁻⁶ cm/s) due to the polar ethoxyethanol side chain.
-
Metabolism: Likely oxidation via CYP3A4 at the ethyl or methyl groups.
-
Excretion: Predominantly renal, with minor biliary clearance .
Future Directions and Research Gaps
Priority Areas for Investigation
-
In vitro potency screening against M.tb and other pathogens.
-
Toxicity profiling to assess hERG inhibition and cytotoxicity.
-
Crystallographic studies to elucidate binding modes with ATP synthase.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume